N,N',N''-Triacetylchitotriose

Beschreibung

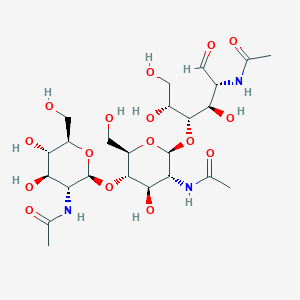

used for affinity chromatography of potato lectin when coupled to Sepharose; structure

Eigenschaften

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41N3O16/c1-8(32)25-11(4-28)17(36)21(12(35)5-29)42-24-16(27-10(3)34)20(39)22(14(7-31)41-24)43-23-15(26-9(2)33)19(38)18(37)13(6-30)40-23/h4,11-24,29-31,35-39H,5-7H2,1-3H3,(H,25,32)(H,26,33)(H,27,34)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDDKCYRFNJZBX-WHFMPQCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41N3O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20959642 | |

| Record name | 2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | N,N',N"-Triacetylchitotriose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15744 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tri-N-acetylchitotriose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

38864-21-0 | |

| Record name | N,N′,N′′-Triacetylchitotriose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38864-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N',N''-Triacetylchitotriose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038864210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-N-acetylchitotriose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

304 - 306 °C | |

| Record name | Tri-N-acetylchitotriose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N',N''-Triacetylchitotriose for Researchers and Drug Development Professionals

An Introduction to a Key Chitooligosaccharide

N,N',N''-Triacetylchitotriose is a trisaccharide composed of three β-(1→4)-linked N-acetyl-D-glucosamine (GlcNAc) units. As a derivative of chitin, the second most abundant polysaccharide in nature after cellulose, this oligosaccharide has garnered significant attention in the scientific community. Its biocompatibility and diverse biological activities make it a molecule of interest for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its chemical properties, biological roles, and applications, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways it influences.

Chemical and Physical Properties

This compound is a well-characterized oligosaccharide with the following properties:

| Property | Value | References |

| Molecular Formula | C24H41N3O16 | |

| Molecular Weight | 627.59 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water, slightly soluble in methanol, and practically insoluble in ethanol and acetone. | |

| Melting Point | Decomposes above 250 °C |

Biological Significance and Applications

This compound exhibits a range of biological activities that are of significant interest in biomedical research and drug development.

Enzyme Inhibition and Substrate Specificity

One of the most well-documented roles of this compound is its interaction with glycoside hydrolases, particularly lysozyme and chitinases. It acts as a competitive inhibitor of lysozyme and a substrate for various chitinases. This property makes it an invaluable tool for studying the kinetics and mechanisms of these enzymes.

Quantitative Data on Enzyme Interactions:

| Enzyme | Organism/Source | Interaction Type | Constant | Value | References |

| Lysozyme | Hen Egg White | Inhibition | Ki | 2.9 x 10^-5 M | |

| Chitinase A1 | Bacillus circulans | Substrate | Km | 0.12 mM | |

| Chitinase | Serratia marcescens | Substrate | Km | 0.25 mM | |

| N-acetylglucosaminidase A | Candida albicans | Substrate | Km | 0.044 mM | [1] |

| N-acetylglucosaminidase A | Candida albicans | Substrate | kcat | 170 s-1 | [1] |

Immunomodulatory Effects

This compound and other chitooligosaccharides have been shown to possess immunomodulatory properties, influencing the activity of various immune cells. These effects are believed to be mediated through interactions with pattern recognition receptors (PRRs) on the surface of immune cells, such as Toll-like receptors (TLRs) and C-type lectin receptors (CLRs). While the precise signaling pathways for this compound are still under active investigation, studies on related chitooligosaccharides suggest the involvement of the NF-κB and MAPK signaling pathways, leading to the production of cytokines and other inflammatory mediators.

Potential Signaling Pathway of Chitooligosaccharide-Mediated Immune Activation:

Caption: Proposed signaling pathway for chitooligosaccharide-mediated immune cell activation.

Applications in Drug Development

The unique properties of this compound make it a valuable molecule in various stages of drug development:

-

Drug Delivery: Its biocompatibility and ability to be chemically modified make it a suitable candidate for the development of drug delivery systems.[2] It can be incorporated into nanoparticles or hydrogels to improve the solubility, stability, and targeted delivery of therapeutic agents.

-

Lead Compound for Inhibitor Design: As a known inhibitor of lysozyme and a substrate for chitinases, it serves as a scaffold for the design and synthesis of more potent and selective inhibitors. Such inhibitors could have therapeutic applications in bacterial infections and fungal diseases.

-

Immunomodulatory Therapies: Its ability to modulate immune responses opens up possibilities for its use in vaccines as an adjuvant or in the treatment of inflammatory and autoimmune diseases.[2]

Experimental Protocols

Synthesis of this compound

A detailed, reproducible protocol for the synthesis of this compound is crucial for research purposes. While several methods exist, a common approach involves the controlled hydrolysis of chitin followed by acetylation.

Workflow for the Synthesis of this compound from Chitin:

Caption: General workflow for the synthesis and purification of this compound.

Detailed Protocol:

-

Chitin Hydrolysis:

-

Suspend purified chitin in concentrated hydrochloric acid at a low temperature (e.g., 4°C) with stirring for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Neutralize the reaction mixture with a base (e.g., sodium hydroxide) and filter to remove unreacted chitin.

-

The resulting solution contains a mixture of chitooligosaccharides.

-

-

Purification of Chitotriose:

-

Separate the chitooligosaccharide mixture using size-exclusion chromatography or preparative high-performance liquid chromatography (HPLC).

-

Collect the fractions corresponding to chitotriose and confirm their identity using mass spectrometry.

-

-

Acetylation of Chitotriose:

-

Dissolve the purified chitotriose in a mixture of pyridine and acetic anhydride.

-

Stir the reaction at room temperature for several hours.

-

Monitor the completion of the reaction by TLC.

-

-

Purification of this compound:

-

Remove the solvents under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.[3]

-

-

Characterization:

Chitinase Activity Assay

A common method to measure chitinase activity utilizes a fluorogenic substrate, 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotriose. The enzymatic cleavage of this substrate releases the fluorescent molecule 4-methylumbelliferone (4-MU), which can be quantified.

Materials:

-

4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotriose (substrate)

-

Enzyme sample (e.g., purified chitinase or cell lysate)

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0)

-

Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4)

-

4-methylumbelliferone (standard for calibration curve)

-

Fluorometer

Procedure:

-

Prepare a standard curve: Prepare a series of dilutions of 4-methylumbelliferone in the assay buffer.

-

Reaction setup: In a microplate, add the enzyme sample to the assay buffer.

-

Initiate the reaction: Add the substrate solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Stop the reaction: Add the stop solution to each well to terminate the reaction. The alkaline pH of the stop solution also enhances the fluorescence of the 4-MU product.

-

Measure fluorescence: Measure the fluorescence intensity in each well using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

-

Calculate activity: Determine the amount of 4-MU produced in each sample by comparing the fluorescence readings to the standard curve. Express the chitinase activity in appropriate units (e.g., µmol of 4-MU released per minute per mg of protein).

Conclusion

This compound is a versatile and valuable tool for researchers and professionals in the fields of biochemistry, immunology, and drug development. Its well-defined chemical properties, coupled with its significant biological activities, provide a strong foundation for its use in studying enzyme mechanisms, exploring immunomodulatory pathways, and designing novel therapeutic strategies. The experimental protocols and quantitative data presented in this guide are intended to facilitate further research and application of this important chitooligosaccharide. As our understanding of the intricate roles of carbohydrates in biological systems continues to grow, the importance of molecules like this compound is set to expand, paving the way for innovative advancements in medicine and biotechnology.

References

- 1. A novel method for chemo-enzymatic synthesis of elicitor-active chitosan oligomers and partially N-deacetylated chitin oligomers using N-acylated chitotrioses as substrates in a lysozyme-catalyzed transglycosylation reaction system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7699-38-9 ,4-Nitrophenyl N,N'',N''' -triacetyl-b-D-chitotriose,CAS:7699-38-9 [chemsynlab.com]

- 3. 4-Nitrophenyl beta-D-N,N',N''-triacetylchitotriose | 7699-38-9 | Benchchem [benchchem.com]

- 4. Buy this compound (EVT-306595) | 38864-21-0 [evitachem.com]

An In-depth Technical Guide to the Chemical Structure of N,N',N''-Triacetylchitotriose

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N',N''-Triacetylchitotriose is a trisaccharide of significant interest in glycobiology and pharmacology. Composed of three N-acetyl-D-glucosamine (GlcNAc) units linked by β(1→4) glycosidic bonds, this oligosaccharide serves as a fundamental structural component of chitin, the second most abundant polysaccharide in nature. Its well-defined chemical structure makes it an invaluable tool for studying carbohydrate-protein interactions, particularly as a competitive inhibitor of lysozyme. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological interactions of this compound, complete with detailed experimental protocols and visualizations to support research and development endeavors.

Chemical Structure and Properties

This compound is a linear oligosaccharide with the chemical formula C₂₄H₄₁N₃O₁₆ and a molecular weight of approximately 627.59 g/mol .[1] The structure consists of three N-acetyl-D-glucosamine monosaccharide units. These units are linked in a linear fashion by β(1→4) glycosidic bonds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₂₄H₄₁N₃O₁₆ | [1] |

| Molecular Weight | 627.59 g/mol | [1] |

| CAS Number | 38864-21-0 | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 271-272 °C (decomposes) | |

| Solubility | Water: 50 mg/mL (clear to slightly hazy, colorless to faintly yellow) | |

| DMSO: Soluble | ||

| Methanol: Sparingly soluble | ||

| Ethanol: Sparingly soluble |

Experimental Protocols

Enzymatic Synthesis of this compound from Chitin

This protocol outlines the production of this compound via the enzymatic hydrolysis of chitin using chitinase.

Materials:

-

Colloidal chitin (substrate)

-

Chitinase from Streptomyces griseus (e.g., Sigma-Aldrich)

-

Sodium phosphate buffer (50 mM, pH 6.0)

-

Incubator shaker

-

Centrifuge

-

Lyophilizer

Procedure:

-

Prepare a 1% (w/v) suspension of colloidal chitin in 50 mM sodium phosphate buffer (pH 6.0).

-

Add chitinase to the chitin suspension at a final concentration of 1 U/mL.

-

Incubate the reaction mixture at 37°C with constant shaking (150 rpm) for 24-48 hours.

-

Terminate the reaction by heating the mixture at 100°C for 10 minutes to inactivate the enzyme.

-

Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the unreacted chitin.

-

Collect the supernatant containing the chitooligosaccharides.

-

Lyophilize the supernatant to obtain a crude mixture of chitooligosaccharides.

Purification of this compound

This protocol describes the purification of this compound from the crude hydrolysate using size-exclusion and ion-exchange chromatography.

Materials:

-

Crude chitooligosaccharide mixture

-

Size-Exclusion Chromatography (SEC) column (e.g., Bio-Gel P-4)

-

Anion-Exchange Chromatography column (e.g., DEAE-Sepharose)

-

Deionized water (for SEC elution)

-

Sodium chloride (NaCl) gradient in a suitable buffer (e.g., Tris-HCl) for ion-exchange elution

-

Fraction collector

-

HPLC system with an amino column for analysis

Procedure:

-

Size-Exclusion Chromatography (SEC):

-

Dissolve the lyophilized crude mixture in a minimal amount of deionized water.

-

Load the sample onto a pre-equilibrated Bio-Gel P-4 column.

-

Elute with deionized water at a constant flow rate.

-

Collect fractions and analyze them by HPLC to identify those containing this compound.

-

Pool the fractions containing the desired product.

-

-

Anion-Exchange Chromatography:

-

The pooled fractions from SEC can be further purified if necessary to remove any charged impurities.

-

Load the sample onto a DEAE-Sepharose column pre-equilibrated with a low-salt buffer.

-

Elute with a linear gradient of NaCl to separate any remaining contaminants.

-

Collect and analyze fractions by HPLC.

-

-

Lyophilization:

-

Pool the pure fractions and lyophilize to obtain this compound as a white powder.

-

Characterization of this compound

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in 0.5 mL of deuterium oxide (D₂O).

¹H NMR Spectroscopy:

-

Instrument: 500 MHz NMR spectrometer

-

Parameters:

-

Temperature: 298 K

-

Number of scans: 16-32

-

Relaxation delay: 2.0 s

-

Pulse sequence: Standard 1D proton experiment with water suppression (e.g., presaturation).

-

-

Expected Chemical Shifts (in ppm, referenced to residual HDO at 4.79 ppm):

-

Anomeric protons (H-1) of the three GlcNAc units typically appear between 4.5 and 5.2 ppm.

-

N-acetyl methyl protons appear as sharp singlets around 2.0-2.1 ppm.

-

Other ring protons appear in the region of 3.4-4.0 ppm.

-

¹³C NMR Spectroscopy:

-

Instrument: 125 MHz NMR spectrometer

-

Parameters:

-

Temperature: 298 K

-

Number of scans: 1024-4096

-

Relaxation delay: 2.0 s

-

Pulse sequence: Standard 1D carbon experiment with proton decoupling.

-

-

Expected Chemical Shifts (in ppm):

-

Anomeric carbons (C-1) resonate around 100-104 ppm.

-

Carbons involved in glycosidic linkages (C-4) are typically found around 78-82 ppm.

-

N-acetyl methyl carbons appear around 22-24 ppm.

-

N-acetyl carbonyl carbons are observed near 174-176 ppm.

-

Sample Preparation for MALDI-TOF MS:

-

Matrix: Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) in a 1:1 (v/v) mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).

-

Spotting: Mix 1 µL of the dissolved this compound sample (approximately 1 mg/mL in water) with 1 µL of the matrix solution directly on the MALDI target plate. Allow the spot to air dry completely.

MALDI-TOF MS Analysis:

-

Instrument: MALDI-TOF mass spectrometer

-

Mode: Positive ion reflector mode

-

Laser: Nitrogen laser (337 nm)

-

Expected m/z: The primary ion observed will be the sodium adduct [M+Na]⁺ at approximately m/z 650.6. The protonated molecule [M+H]⁺ at m/z 628.6 may also be observed.

Biological Interactions and Signaling Pathways

This compound is a well-characterized competitive inhibitor of lysozyme, an enzyme that catalyzes the hydrolysis of peptidoglycan in bacterial cell walls. This inhibition occurs through the binding of the trisaccharide to the active site of lysozyme, preventing the binding of its natural substrate.

Mechanism of Lysozyme Inhibition

The inhibition of lysozyme by this compound involves the occupation of subsites A, B, and C within the enzyme's active site cleft. The binding is stabilized by a network of hydrogen bonds and van der Waals interactions between the sugar residues and amino acid side chains of the enzyme.

Caption: Competitive inhibition of lysozyme by this compound.

Experimental Workflow for Inhibition Assay

The following workflow outlines a typical experiment to determine the inhibitory effect of this compound on lysozyme activity.

References

physical and chemical properties of N,N',N''-Triacetylchitotriose

An In-depth Technical Guide on N,N',N''-Triacetylchitotriose

Introduction

This compound is a triose oligosaccharide composed of three β-(1→4) linked N-acetyl-D-glucosamine (GlcNAc) units.[1] As a derivative of chitin, one of the most abundant natural polysaccharides, it is a subject of significant interest in biochemical and biomedical research.[2][3] This molecule serves as a crucial substrate for studying chitinolytic enzymes, a competitive inhibitor for lysozyme, and exhibits various biological activities, including antioxidant and immunomodulatory properties.[2][4][5] This guide provides a comprehensive overview of its physical and chemical properties, biological activities, and the experimental protocols used for its characterization, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is typically supplied as a white to off-white crystalline solid or powder.[2][6] It is a chiral compound formed from the acetylation of chitin.

Identification and Formula

The fundamental identifiers and molecular formula for this compound are summarized below.

| Property | Value | References |

| IUPAC Name | N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | [7] |

| Synonyms | Tri-N-acetyl-Chitotriose, (GlcNAc)3, NAG3, Tri-N-acetyl-D-Glucosamine | [6][7][8] |

| CAS Number | 38864-21-0 | [6][7][8] |

| Molecular Formula | C24H41N3O16 | [6][7][8] |

| Molecular Weight | 627.59 g/mol | [4] |

Physicochemical Data

This table outlines the key physicochemical properties of this compound.

| Property | Value | References |

| Physical Form | Crystalline solid; White to off-white powder | [2][6] |

| Melting Point | 271-311 °C (with decomposition) | [2][7][9][10][11] |

| Solubility | Water: 6.25 - 50 mg/mL (may require warming/sonication) | [2][4] |

| PBS (pH 7.2): ~3 mg/mL | [6][8] | |

| DMSO: ~2 - 15 mg/mL | [4][6][8] | |

| DMF: ~20 mg/mL | [6][8] | |

| Purity | ≥93% (HPLC) | [6][8][10] |

| Storage | -20°C | [2][6] |

Biological Activity and Applications

This compound is biologically active and serves multiple functions in research, making it a valuable tool for drug development and biochemical studies.

-

Enzyme Inhibition: It is a well-characterized competitive inhibitor of lysozyme.[4] This property is utilized in studies of lysozyme kinetics and to mitigate lysozyme-mediated effects, such as in models of sepsis where it can prevent hypotension.[2][12] It also inhibits the aggregation and amyloid fibrillogenesis of hen egg-white lysozyme (HEWL).[13]

-

Enzyme Substrate: The molecule is a substrate for chitinolytic enzymes like chitinases and N-acetylglucosaminidases, making it essential for assays to purify, characterize, and determine the kinetics of these enzymes.[5][14][15][16]

-

Antioxidant Properties: It has been demonstrated to scavenge reactive oxygen species (ROS) and protect DNA from oxidative damage.[2][8]

-

Immunomodulation: As a chitin oligosaccharide, it is explored for its potential as an immunomodulator and its ability to interact with lectins and mannose receptors.[5]

-

Signaling Pathways: In a sepsis model, lysozyme mediates a decrease in cardiac neural adrenergic response through a signaling cascade involving inhibitory G proteins (Gi) and the cGMP pathway.[12] As a lysozyme inhibitor, this compound can block this pathological signaling.[12] Additionally, related acetylated chitosan oligosaccharides have been shown to act as antagonists against glutamate-induced cell death via the Bcl-2/Bax signaling pathway.[6]

Experimental Protocols

The analysis and application of this compound involve several key experimental methodologies.

Production and Purification

This compound is typically produced by the controlled enzymatic or chemical hydrolysis of chitin, a process that yields a mixture of chitooligosaccharides of varying lengths.

-

Hydrolysis: Chitin is subjected to hydrolysis using endo-chitinases or concentrated acids.[1] Reaction conditions (time, temperature, enzyme/acid concentration) are optimized to favor the production of trimers.

-

Neutralization and Filtration: The reaction is stopped (e.g., by heat inactivation of the enzyme or neutralization of the acid), and insoluble chitin is removed by centrifugation or filtration.

-

Purification: The soluble oligosaccharide mixture is purified to isolate this compound. High-Performance Liquid Chromatography (HPLC) is a common method.[1]

-

Column: An amino-propyl or other suitable column for carbohydrate separation is used.

-

Mobile Phase: A gradient of acetonitrile and water is typically employed.

-

Detection: Refractive index (RI) or mass spectrometry (MS) detectors are used to monitor the elution of the separated oligosaccharides.

-

-

Lyophilization: Fractions corresponding to this compound are collected, pooled, and lyophilized to obtain a pure, dry powder.

Structural and Purity Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation and conformational analysis of this compound.[17]

-

Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., D₂O).

-

Data Acquisition: 1D (¹H, ¹³C) and 2D (COSY, NOESY, HSQC) NMR spectra are acquired.

-

Analysis: ¹H and ¹³C spectra confirm the primary structure and purity. 2D experiments like COSY help assign proton connectivities within each GlcNAc residue, while NOESY provides information about through-space interactions, revealing the 3D conformation of the molecule in solution.[18] Transferred NOESY (trNOESY) and Saturation Transfer Difference (STD) NMR are used to study its conformation when bound to a protein receptor.[17]

-

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight and purity of the compound.

-

Ionization: Electrospray ionization (ESI) is commonly used for this type of molecule.[19][20]

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) is measured to confirm the expected molecular weight of 627.59 Da.

-

Tandem MS (MS/MS): Fragmentation analysis can be performed to verify the sequence of the GlcNAc units.[21] Native mass spectrometry can be employed to observe noncovalent complexes with protein targets like lysozyme.[22]

-

Lysozyme Inhibition Assay

The inhibitory activity of this compound against lysozyme can be quantified using a turbidimetric assay.

-

Substrate Preparation: A suspension of Micrococcus lysodeikticus cells is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.2).

-

Assay Setup: In a 96-well plate or cuvette, the M. lysodeikticus suspension is mixed with varying concentrations of this compound. A control with no inhibitor is also prepared.

-

Reaction Initiation: The reaction is started by adding a fixed amount of lysozyme to each well.

-

Measurement: The decrease in absorbance at 450 nm (due to cell lysis) is monitored over time using a spectrophotometer.

-

Data Analysis: The rate of lysis is calculated for each inhibitor concentration. The data can be used to determine the inhibition constant (Ki) by plotting the reaction rates against the inhibitor concentration and fitting to an appropriate enzyme inhibition model.[2]

Signaling Pathway Visualization

This compound functions as an inhibitor in a Gi-protein coupled signaling pathway activated by lysozyme during sepsis. The diagram below illustrates this mechanism.

References

- 1. Chitotriose Neobiotech [neo-biotech.com]

- 2. This compound CAS#: 38864-21-0 [m.chemicalbook.com]

- 3. tandfonline.com [tandfonline.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemimpex.com [chemimpex.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. This compound | C24H41N3O16 | CID 123774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAS 38864-21-0 | Cayman Chemical | Biomol.com [biomol.com]

- 9. mpbio.com [mpbio.com]

- 10. labproinc.com [labproinc.com]

- 11. This compound | 38864-21-0 | TCI AMERICA [tcichemicals.com]

- 12. journals.physiology.org [journals.physiology.org]

- 13. researchgate.net [researchgate.net]

- 14. Purification, characterization, and gene cloning of a chitinase from Stenotrophomonas maltophilia N4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. apsnet.org [apsnet.org]

- 16. microbiologyresearch.org [microbiologyresearch.org]

- 17. Solution- and bound-state conformational study of N,N',N"-triacetyl chitotriose and other analogous potential inhibitors of hevamine: application of trNOESY and STD NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Determination of ligand-protein dissociation constants by electrospray mass spectrometry-based diffusion measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Fragmentation reactions in the mass spectrometry analysis of neutral oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

N,N',N''-Triacetylchitotriose: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the biochemical properties, experimental applications, and signaling interactions of N,N',N''-Triacetylchitotriose, a key oligosaccharide in immunological and enzymatic studies.

This technical guide provides a comprehensive overview of this compound, a triose oligosaccharide derived from chitin. Composed of three N-acetylglucosamine units, this compound is a valuable tool in various research fields, including biotechnology and pharmaceuticals. Its ability to act as a competitive inhibitor of lysozyme and a substrate for chitinase makes it central to enzymatic studies. Furthermore, as a chitin oligosaccharide, it plays a role in eliciting immune responses, particularly in plants. This document details its molecular characteristics, experimental protocols for its use, and its involvement in cellular signaling pathways, offering a critical resource for scientists and professionals in drug development.

Core Molecular and Physical Properties

This compound is a well-characterized molecule with defined physical and chemical properties. This data is essential for its application in experimental settings, ensuring accurate concentration calculations and appropriate handling.

| Property | Value | Citations |

| Molecular Formula | C24H41N3O16 | [1] |

| Molecular Weight | 627.59 g/mol | [1][2] |

| CAS Number | 38864-21-0 | [1] |

| Appearance | White to yellow cast powder | |

| Solubility in Water | 50 mg/mL, clear to slightly hazy | |

| Storage Temperature | -20°C |

Experimental Protocols

This compound is frequently utilized in enzymatic assays. Below are detailed methodologies for its application in lysozyme inhibition and chitinase activity assays.

Lysozyme Inhibitor Screening Assay

This protocol outlines the use of this compound as a competitive inhibitor to screen for potential lysozyme inhibitors.[3]

Materials:

-

Lysozyme Assay Buffer

-

Lysozyme Substrate (in DMSO)

-

Lysozyme (lyophilized)

-

This compound

-

Test compounds

-

96-well plate

-

Fluorometric plate reader

Procedure:

-

Reagent Preparation:

-

Warm Lysozyme Assay Buffer to 37°C before use.

-

Reconstitute lyophilized Lysozyme with Lysozyme Assay Buffer.

-

Reconstitute this compound with purified water.

-

-

Assay Setup:

-

Add 10 μL of the diluted test inhibitor to designated sample wells (S).

-

Add 10 μL of purified water to the Enzyme Control (EC) wells.

-

Add 10 μL of reconstituted this compound to the Inhibitor Control (IC) wells.

-

Prepare a Solvent Control (SC) to test the effect of the solvent on lysozyme activity.

-

-

Enzyme Reaction:

-

Prepare a Lysozyme Enzyme Solution by mixing Lysozyme and Lysozyme Assay Buffer.

-

Add 40 μL of the Lysozyme Enzyme Solution to all wells and mix.

-

Prepare a Lysozyme Substrate Solution by diluting the substrate with Lysozyme Assay Buffer.

-

-

Measurement:

-

Measure the fluorescence in kinetic mode at 37°C for 60 minutes (λEx = 360 nm / λEm = 445 nm).

-

Determine the rate of reaction from the linear portion of the progress curve.

-

Chitinase Activity Assay

This protocol describes the use of a fluorogenic substrate related to this compound to measure chitinase activity in biological samples.[4][5]

Materials:

-

McIlvain Buffer (0.1 M citrate, 0.2 M phosphate, pH 5.2)

-

4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotriose (substrate)

-

4-methylumbelliferone (standard)

-

Stop Buffer (0.3 M glycine, NaOH, pH 10.6)

-

Biological samples (e.g., serum, bronchoalveolar lavage fluid)

-

96-well plate

-

Fluorometric plate reader

Procedure:

-

Reagent Preparation:

-

Prepare 1x McIlvain Buffer by diluting the stock solution.

-

Dissolve the chitinase substrate in 1x McIlvain Buffer to a concentration of 500 µM.

-

Dissolve the 4-methylumbelliferone standard in Stop Buffer to create a stock solution for the standard curve.

-

-

Assay Setup:

-

Prepare a working solution by mixing the chitinase substrate and 1x McIlvain Buffer.

-

Pipette 95 µL of the working solution into each well of a 96-well plate.

-

Add 5 µL of the biological sample to the appropriate wells.

-

-

Enzymatic Reaction and Measurement:

-

Incubate the plate at 37°C for 15 minutes.

-

Stop the reaction by adding 200 µL of Stop Buffer to each well.

-

Prepare a standard curve using serial dilutions of the 4-methylumbelliferone stock solution.

-

Read the fluorescence of the plate using a fluorometric reader.

-

Signaling Pathways and Logical Relationships

This compound, as a chitin oligosaccharide, is recognized by plant cells as a pathogen-associated molecular pattern (PAMP), triggering an immune response.[6] This signaling cascade involves receptor recognition, a MAP kinase cascade, and the activation of defense genes.[6]

The experimental workflow for a lysozyme inhibition assay follows a clear, logical progression from reagent preparation to data analysis.

References

- 1. Room 102 | BVV EN [bvv.cz]

- 2. Plant cells recognize chitin fragments for defense signaling through a plasma membrane receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

- 5. Measurement of Chitinase Activity in Biological Samples [jove.com]

- 6. Chitin signaling and plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,N',N''-Triacetylchitotriose (CAS 38864-21-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N',N''-Triacetylchitotriose is a well-defined trisaccharide composed of three β-(1→4) linked N-acetyl-D-glucosamine units. As the primary repeating unit of chitin, the second most abundant biopolymer, it holds significant interest for a range of scientific applications. This technical guide provides a comprehensive overview of its physicochemical properties, biological activities, and applications, with a focus on its role as a modulator of enzyme activity and immune responses. Detailed experimental protocols and visual representations of key processes are included to facilitate its use in research and drug development.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[1] Its chemical and physical characteristics are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 38864-21-0 | [1] |

| Molecular Formula | C₂₄H₄₁N₃O₁₆ | [1] |

| Molecular Weight | 627.59 g/mol | [1] |

| Appearance | White to light yellow crystal powder | [1] |

| Purity | ≥93% (HPLC) | [2] |

| Solubility | Water: 50 mg/mL (clear to slightly hazy), DMF: 20 mg/mL, DMSO: 15 mg/mL, PBS (pH 7.2): 3 mg/mL.[2] | [2] |

| Storage Temperature | -20°C | [2] |

| Synonyms | Tri-N-acetyl-Chitotriose, Tri-N-acetyl-D-Glucosamine, GlcNAcβ(1-4)GlcNAcβ(1-4)GlcNAc, O-[2-Acetamido-2-deoxy-β-D-glucopyranosyl-(1→4)]-O-[2-acetamido-2-deoxy-β-D-glucopyranosyl-(1→4)]-2-acetamido-2-deoxy-D-glucopyranose | [1] |

Biological Activity and Applications

This compound exhibits a range of biological activities, making it a valuable tool in various research fields.

-

Enzyme Inhibition and Substrate Activity: It is a known competitive inhibitor of lysozyme and a substrate for chitinases.[3][4] This property is utilized in assays to screen for novel enzyme inhibitors or to characterize chitinolytic enzyme activity.

-

Immunomodulation: N-acetylated chitooligosaccharides have been shown to modulate the immune response of macrophages.[5] They can influence the production of pro-inflammatory cytokines and reactive oxygen species, suggesting a role in fine-tuning immune responses.[5]

-

Antioxidant Activity: It has been demonstrated to scavenge reactive oxygen species and protect DNA from oxidative damage.[6]

-

Drug Development and Biotechnology: Its unique structure and biological activities make it a candidate for targeted drug delivery systems and for enhancing the efficacy of vaccines.[1] In biotechnology, it serves as a substrate for studying chitinase enzymes, which is relevant for developing pest-resistant crops.[1][7]

Experimental Protocols

Lysozyme Inhibition Assay

This protocol describes a fluorometric assay to screen for lysozyme inhibitors using this compound as a known competitive inhibitor control.

Materials:

-

Lysozyme Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0)

-

Lysozyme enzyme

-

Fluorogenic lysozyme substrate

-

This compound (Inhibitor control)

-

Test compounds

-

96-well black microplate

-

Plate reader with fluorescence capabilities (Ex/Em = 360/445 nm)

Procedure:

-

Reagent Preparation:

-

Prepare Lysozyme Assay Buffer and warm to 37°C.

-

Reconstitute lysozyme in the assay buffer to the desired concentration.

-

Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of this compound in water.

-

Prepare serial dilutions of test compounds.

-

-

Assay Setup (in a 96-well plate):

-

Enzyme Control (EC): 40 µL Lysozyme Enzyme Solution + 10 µL Assay Buffer.

-

Inhibitor Control (IC): 40 µL Lysozyme Enzyme Solution + 10 µL this compound solution.

-

Test Compound (S): 40 µL Lysozyme Enzyme Solution + 10 µL of diluted test inhibitor.

-

Solvent Control (SC): 40 µL Lysozyme Enzyme Solution + 10 µL of the solvent used for the test compounds.

-

-

Reaction Initiation:

-

Prepare a working solution of the fluorogenic substrate by diluting the stock solution in the assay buffer.

-

Add 50 µL of the substrate working solution to all wells to initiate the reaction.

-

-

Measurement:

-

Immediately place the plate in a fluorometric reader pre-set to 37°C.

-

Measure the fluorescence in kinetic mode at Ex/Em = 360/445 nm for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

-

Determine the percent inhibition for the test compounds and the inhibitor control relative to the enzyme control.

-

Caption: Workflow for a fluorometric lysozyme inhibition assay.

Chitinase Activity Assay

This protocol outlines a fluorometric method to measure chitinase activity using a 4-methylumbelliferyl (4-MU) labeled this compound substrate.

Materials:

-

Assay Buffer (e.g., 0.1 M citrate and 0.2 M phosphate, pH 5.2)

-

4-Methylumbelliferyl-β-D-N,N',N''-triacetylchitotriose (Fluorogenic substrate)

-

Stop Solution (e.g., 0.3 M glycine, pH 10.6)

-

Biological sample (e.g., cell lysate, tissue homogenate)

-

4-Methylumbelliferone (4-MU) standard

-

96-well black microplate

-

Fluorometric plate reader (Ex/Em = 360/450 nm)

Procedure:

-

Reagent Preparation:

-

Prepare the Assay Buffer.

-

Dissolve the fluorogenic substrate in the Assay Buffer to a working concentration (e.g., 500 µM).

-

Prepare a stock solution of the 4-MU standard in the Stop Solution. Create a standard curve by serial dilution.

-

-

Assay Setup (in a 96-well plate):

-

Add 95 µL of the substrate working solution to each well.

-

Add 5 µL of the biological sample to the corresponding wells.

-

For the blank, add 5 µL of Assay Buffer instead of the sample.

-

-

Incubation:

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Reaction Termination:

-

Add 200 µL of Stop Solution to each well to stop the reaction.

-

-

Measurement:

-

Add the 4-MU standards to separate wells on the same plate.

-

Read the fluorescence of the entire plate at Ex/Em = 360/450 nm.

-

-

Data Analysis:

-

Subtract the blank reading from all sample readings.

-

Use the 4-MU standard curve to determine the amount of 4-MU produced in each sample.

-

Calculate the chitinase activity, typically expressed as nmol of 4-MU produced per minute per mg of protein.

-

Caption: Workflow for a fluorometric chitinase activity assay.

Signaling Pathway Involvement

N-acetylated chitooligosaccharides (NACOS), including this compound, are recognized as Pathogen-Associated Molecular Patterns (PAMPs) or Damage-Associated Molecular Patterns (DAMPs) that can trigger innate immune responses.[8] One of the key pathways activated is the NF-κB signaling cascade in macrophages.

Upon recognition by Pattern Recognition Receptors (PRRs) on the macrophage surface, a signaling cascade is initiated, leading to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB acts as a transcription factor, binding to the promoter regions of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, leading to their increased expression and secretion.[9][10]

References

- 1. Quantification of Chitinase Activity in Fusarium oxysporum [bio-protocol.org]

- 2. benchchem.com [benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls [mdpi.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Design of neo-glycoconjugates that target the mannose receptor and enhance TLR-independent cross-presentation and Th1 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chitosan immunomodulation: insights into mechanisms of action on immune cells and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Effect of N-Acetylation on the Anti-Inflammatory Activity of Chitooligosaccharides and Its Potential for Relieving Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Biological Role of N,N',N''-Triacetylchitotriose

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

N,N',N''-Triacetylchitotriose, a trisaccharide composed of three β-(1→4)-linked N-acetylglucosamine (GlcNAc) units, is a molecule of significant interest in various fields of biological research. As a fundamental structural component of chitin, it plays a pivotal role in the interaction between organisms and their environment. This technical guide provides a comprehensive overview of the biological functions of this compound, focusing on its role as an enzyme inhibitor, an immunomodulator, and a signaling molecule. We will delve into quantitative binding data, detailed experimental protocols, and the signaling pathways it modulates, offering valuable insights for researchers in biotechnology, pharmacology, and immunology.

Role as an Enzyme Inhibitor

This compound is a well-established competitive inhibitor of lysozyme and various chitinases. This inhibitory activity is central to many of its biological effects and therapeutic potentials.

Inhibition of Lysozyme

Lysozyme, an enzyme that damages bacterial cell walls by catalyzing the hydrolysis of 1,4-beta-linkages between N-acetylmuramic acid and N-acetyl-D-glucosamine residues in peptidoglycan, is competitively inhibited by this compound[1][2]. This inhibition is due to the structural similarity of the trisaccharide to the natural substrate of lysozyme.

The binding of this compound to lysozyme has been extensively studied, and various dissociation constants (Kd) have been reported, highlighting the strength of this interaction.

Inhibition of Chitinases

Chitinases are a group of enzymes that catalyze the degradation of chitin. They are found in a wide range of organisms, including bacteria, fungi, insects, and plants, and are involved in diverse biological processes such as nutrition, morphogenesis, and defense. This compound acts as a competitive inhibitor of several chitinases, interfering with their catalytic activity[3][4].

Quantitative Data on Binding and Inhibition

The affinity of this compound for its target enzymes is a critical parameter in understanding its biological function. The following tables summarize the available quantitative data for its interaction with lysozyme.

| Enzyme | Ligand | Method | Dissociation Constant (Kd) | Reference |

| Hen Egg White Lysozyme (HEWL) | This compound | Electrosonic Spray Ionization Mass Spectrometry (ESSI-MS) | 19.4 ± 3.6 µM | [5] |

| Hen Egg White Lysozyme (HEWL) | This compound | Liquid Sample DESI-MS | 169.1 µM | [6] |

| Hen Egg White Lysozyme (HEWL) | 4-O-β-tri-N-acetylchitotriosyl moranoline (GN3M) | Isothermal Titration Calorimetry (ITC) | 0.76 µM | [3] |

Note: GN3M is a synthetic derivative of this compound designed as a potent lysozyme inhibitor.

Role in the Immune System

This compound and other chitin oligosaccharides are recognized as Microbe-Associated Molecular Patterns (MAMPs) by the innate immune systems of both plants and mammals, triggering a range of immune responses.

Plant Immunity

In plants, chitin fragments released from the cell walls of invading fungi act as potent elicitors of defense responses. This compound is recognized by pattern recognition receptors (PRRs) on the plant cell surface, initiating a signaling cascade that leads to the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) pathways, and the expression of defense-related genes.

Mammalian Immunity

In mammals, chitin oligosaccharides are recognized by Toll-like receptor 2 (TLR2), a key PRR of the innate immune system. The binding of chitin fragments, including this compound, to TLR2 on immune cells such as macrophages initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines. This response is size-dependent, with smaller oligomers potentially having different effects than larger ones[7].

Experimental Protocols

Fluorometric Chitinase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound against a chitinase using a fluorogenic substrate.

Materials:

-

Purified chitinase enzyme

-

This compound (inhibitor)

-

4-Methylumbelliferyl N,N',N''-triacetyl-β-D-chitotrioside (fluorogenic substrate)

-

Assay Buffer (e.g., 50 mM sodium phosphate, pH 5.5)

-

Stop Solution (e.g., 0.5 M sodium carbonate)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

20 µL of inhibitor solution (or buffer for control)

-

30 µL of assay buffer

-

50 µL of chitinase solution (pre-diluted in assay buffer to the desired concentration)

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 100 µL of the pre-warmed fluorogenic substrate solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

-

Reaction Termination: Stop the reaction by adding 100 µL of the stop solution to each well.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Therapeutic and Biotechnological Implications

The diverse biological roles of this compound open up several avenues for its application in drug development and biotechnology.

-

Anti-inflammatory and Immunomodulatory Agent: By interacting with TLR2, this compound and its derivatives have the potential to modulate immune responses, offering therapeutic possibilities for inflammatory and autoimmune diseases[8].

-

Antifungal and Pesticidal Applications: As a chitinase inhibitor, it can disrupt the growth and development of fungi and insects, making it a candidate for the development of novel antifungal and pesticidal agents[8].

-

Drug Delivery: The unique structure of this trisaccharide allows for its use in targeted drug delivery systems, potentially enhancing the efficacy of therapeutic agents[8].

-

Prevention of Protein Aggregation: Its ability to bind and stabilize proteins like lysozyme suggests a potential role in preventing protein misfolding and aggregation, which is implicated in various amyloid diseases[1][9].

Conclusion

This compound is a multifaceted molecule with significant biological roles extending from enzyme inhibition to immune modulation. Its interactions with lysozyme and chitinases are well-characterized, and its function as a MAMP in both plant and mammalian immunity highlights its importance in host-pathogen interactions. The quantitative data on its binding affinities and the detailed experimental protocols provided in this guide offer a solid foundation for further research. The elucidation of its signaling pathways provides a roadmap for exploring its therapeutic and biotechnological potential. Future studies focusing on obtaining more extensive quantitative inhibition data against a wider range of chitinases and further dissecting the downstream signaling events in mammalian cells will undoubtedly uncover new applications for this versatile trisaccharide.

References

- 1. Suppression of lysozyme aggregation at alkaline pH by tri-N-acetylchitotriose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The intracellular domain of TLR2 is capable of high‐affinity Zn binding: possible outcomes for the receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Current Perspectives on Chitinolytic Enzymes and Their Agro-Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Chitooligosaccharides on TLR2/NF-κB Signaling in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Room 102 | BVV EN [bvv.cz]

- 9. Toll-like receptor downstream signaling - PMC [pmc.ncbi.nlm.nih.gov]

N,N',N''-Triacetylchitotriose: A Technical Guide to its Role as a Lysozyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N',N''-Triacetylchitotriose as a competitive inhibitor of lysozyme. The document details the mechanism of action, quantitative binding data, and experimental protocols relevant to the study of this interaction.

Introduction

Lysozyme, an enzyme crucial to the innate immune system, functions by catalyzing the hydrolysis of β-(1,4)-glycosidic bonds in the peptidoglycan of bacterial cell walls.[1] Its activity is a key area of study for the development of anti-inflammatory and anti-bacterial agents. This compound, a trisaccharide of N-acetylglucosamine, serves as a well-characterized competitive inhibitor of lysozyme, making it an invaluable tool for studying lysozyme function and for screening potential therapeutic compounds.[2][3] This guide explores the biochemical and biophysical aspects of this inhibition.

Mechanism of Inhibition

This compound acts as a competitive inhibitor by binding to the active site of lysozyme, specifically occupying subsites A, B, and C.[4] This binding event physically obstructs the entry of the natural substrate, peptidoglycan, into the active site, thereby preventing catalysis. The interaction is primarily stabilized by a network of hydrogen bonds between the inhibitor and amino acid residues within the active site cleft, as well as with bound solvent molecules.[4]

The binding of this compound not only inhibits the enzymatic activity of lysozyme but has also been shown to suppress the aggregation of lysozyme at alkaline pH.[5] By stabilizing the monomeric form of the enzyme, the inhibitor raises the activation energy barrier for protein misfolding and subsequent fibrillogenesis.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Thermodynamic Analysis for Binding of 4-O-β-tri-N-acetylchitotriosyl Moranoline, a Transition State Analogue Inhibitor for Hen Egg White Lysozyme [frontiersin.org]

- 5. Suppression of lysozyme aggregation at alkaline pH by tri-N-acetylchitotriose - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of N,N',N''-Triacetylchitotriose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N',N''-Triacetylchitotriose, a trisaccharide composed of three β-(1→4)-linked N-acetylglucosamine units, is a molecule of significant interest in various fields of biological research. As a derivative of chitin, the second most abundant polysaccharide in nature, it plays crucial roles in host-pathogen interactions, immune modulation, and as a tool for studying carbohydrate-binding proteins. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, focusing on its interactions with key biological targets, the signaling pathways it modulates, and the experimental methodologies used to elucidate these functions.

I. Biochemical Interactions and Enzyme Inhibition

This compound is well-characterized as a competitive inhibitor of lysozyme, an enzyme that catalyzes the hydrolysis of peptidoglycan, a major component of bacterial cell walls.[1][2] Its structural similarity to the natural substrate allows it to bind to the active site of lysozyme, thereby preventing the enzyme from breaking down bacterial cell walls.

Beyond its interaction with lysozyme, this compound also serves as a substrate for chitinases and interacts with various carbohydrate-binding proteins, known as lectins.[3] These interactions are fundamental to its diverse biological activities.

Quantitative Data on Biochemical Interactions

The following table summarizes key quantitative data regarding the binding and inhibitory activities of this compound with various proteins.

| Interacting Protein | Organism/Source | Method | Parameter | Value | Reference(s) |

| Hen Egg-White Lysozyme (HEWL) | Gallus gallus | Kinetic Assay | Ki | 29.6 µM | [4] |

| Human Placental Lysozyme | Homo sapiens | Kinetic Assay | Ki | 106 µM | [4] |

| Wheat Germ Agglutinin (WGA) - Domain B | Triticum aestivum | NMR Titration | Ka | 1.4 x 104 M-1 | [5] |

| Wheat Germ Agglutinin (WGA) - Domain B | Triticum aestivum | Microcalorimetry | Ka | 1.8 x 104 M-1 | [5] |

| PP2-A1 Phloem Lectin | Arabidopsis thaliana | Fluorescence Spectroscopy | Kd (High Affinity) | 2.5 µM | [6][7] |

| PP2-A1 Phloem Lectin | Arabidopsis thaliana | Fluorescence Spectroscopy | Kd (Low Affinity) | 50 µM | [6][7] |

II. Signaling Pathways

This compound is a potent signaling molecule, particularly in the context of plant immunity where it acts as an elicitor, and in modulating mammalian immune responses.

A. Plant Defense Signaling

In plants, chitin oligomers, including this compound, are recognized as Microbe-Associated Molecular Patterns (MAMPs), triggering a robust immune response known as MAMP-triggered immunity (MTI).[1] This signaling cascade is initiated by the binding of chitin fragments to Lysin Motif (LysM) receptor-like kinases (RLKs) on the plant cell surface.[8]

The binding of this compound to a complex of LysM receptors, primarily CHITIN ELICITOR RECEPTOR KINASE 1 (CERK1) and LYSIN MOTIF-CONTAINING RECEPTOR-LIKE KINASE 4/5 (LYK4/5) in Arabidopsis thaliana, initiates a phosphorylation cascade.[9][10] This leads to the activation of a Mitogen-Activated Protein Kinase (MAPK) cascade, which in turn activates transcription factors that regulate the expression of defense-related genes.[1] The ultimate outputs of this pathway include the production of reactive oxygen species (ROS), deposition of callose to reinforce the cell wall, and the synthesis of antimicrobial compounds called phytoalexins.[8][11]

References

- 1. Chitin signaling and plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Suppression of lysozyme aggregation at alkaline pH by tri-N-acetylchitotriose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Binding Properties of the N-Acetylglucosamine and High-Mannose N-Glycan PP2-A1 Phloem Lectin in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CERK1, a LysM receptor kinase, is essential for chitin elicitor signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Arabidopsis thaliana LysM‐containing Receptor‐Like Kinase 2 is required for elicitor‐induced resistance to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apsnet.org [apsnet.org]

N,N',N''-Triacetylchitotriose in Plant Defense Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plants, being sessile organisms, have evolved sophisticated innate immune systems to defend against a myriad of potential pathogens. A crucial first line of defense is the recognition of conserved microbial signatures, known as Microbe-Associated Molecular Patterns (MAMPs). Chitin, a major structural component of fungal cell walls, is a quintessential MAMP.[1][2][3][4] Upon enzymatic degradation by plant chitinases during fungal invasion, chitin oligomers of varying lengths are released.[4] Among these, N,N',N''-triacetylchitotriose ((GlcNAc)3) and other short-chain chitooligosaccharides are potent elicitors of plant defense responses, a phenomenon termed MAMP-Triggered Immunity (MTI).[5][6] This technical guide provides an in-depth overview of the perception and signal transduction cascade initiated by this compound and related chitin fragments, with a focus on the molecular mechanisms, key experimental methodologies, and quantitative data relevant to the field.

Perception at the Plasma Membrane: The First Step in Recognition

The recognition of chitin oligomers occurs at the cell surface through a sophisticated receptor system composed of Lysin Motif (LysM)-containing receptor-like kinases (RLKs) and receptor-like proteins (RLPs).[3] The composition and mechanism of this receptor complex exhibit notable differences between model plant species like Arabidopsis thaliana and rice (Oryza sativa).[7][8][9][10]

-

In Arabidopsis thaliana , the primary receptor is CHITIN ELICITOR RECEPTOR KINASE 1 (AtCERK1) , a plasma membrane-spanning protein with three extracellular LysM domains and an intracellular serine/threonine kinase domain.[1][8] AtCERK1 is believed to function as an "all-in-one" receptor, responsible for both binding chitin and initiating downstream signaling.[7][8] While Arabidopsis possesses a homolog of the rice chitin-binding protein, AtCEBiP (also known as LYM2), it appears to be biochemically functional in binding chitin but does not play a significant role in the primary signaling cascade.[7][8]

-

In Rice (Oryza sativa) , the chitin perception system is a two-component complex. It requires both OsCEBiP (CHITIN ELICITOR-BINDING PROTEIN) , a receptor-like protein that lacks an intracellular kinase domain but binds chitin with high affinity, and OsCERK1 , the receptor kinase.[2][7][10] In this model, OsCEBiP acts as the primary chitin-binding component, which then forms a ligand-dependent heterodimer with OsCERK1 to activate the intracellular kinase domain and propagate the signal.[10]

Downstream Signal Transduction Cascade

Upon chitin perception and receptor complex activation, a rapid and highly orchestrated signaling cascade is initiated within the cell. This cascade involves a trio of key early events: a burst of reactive oxygen species (ROS), an influx of calcium ions (Ca²⁺), and the activation of a Mitogen-Activated Protein Kinase (MAPK) cascade.

-

Reactive Oxygen Species (ROS) Burst: One of the earliest detectable responses is a rapid production of extracellular ROS, primarily hydrogen peroxide (H₂O₂), often referred to as the "oxidative burst".[11] This is mediated by plasma membrane-localized NADPH oxidases. The ROS burst serves not only as a direct antimicrobial agent but also as a crucial signaling molecule to activate further downstream defense responses.[11]

-

Calcium Ion (Ca²⁺) Influx: Concurrently, there is a significant and transient increase in the cytosolic concentration of free calcium ([Ca²⁺]cyt).[12][13][14] This Ca²⁺ signature, characterized by specific amplitudes and frequencies, acts as a critical second messenger. The influx of extracellular Ca²⁺ is required for the full induction of defense responses.[14]

-

MAPK Cascade Activation: The signal is further relayed through a conserved three-tiered MAPK cascade.[15][16][17] In Arabidopsis, chitin perception leads to the sequential phosphorylation and activation of a cascade likely involving MAPKKKs (e.g., MEKK1), MKKs (e.g., MKK4/MKK5), and finally MAPKs (e.g., MPK3/MPK6).[17][18] The activation of these MAPKs is a central hub, integrating signals and phosphorylating downstream targets, including transcription factors, to regulate defense gene expression.[1][15]

// Nodes Chitin [label="this compound\n((GlcNAc)3)", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="CERK1 / CEBiP-CERK1\nComplex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="ROS Burst\n(H₂O₂)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca2 [label="Ca²⁺ Influx\n[Ca²⁺]cyt ↑", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPKKK [label="MAPKKK\n(e.g., MEKK1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPKK [label="MAPKK\n(e.g., MKK4/5)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK\n(e.g., MPK3/6)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TFs [label="Transcription Factors\n(e.g., WRKYs)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Genes [label="Defense Gene\nExpression", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Chitin -> Receptor [label="Perception", fontcolor="#202124"]; Receptor -> ROS; Receptor -> Ca2; Receptor -> MAPKKK; MAPKKK -> MAPKK; MAPKK -> MAPK; MAPK -> TFs [label="Phosphorylation", fontcolor="#202124"]; Ca2 -> TFs; ROS -> TFs; TFs -> Genes; } } Caption: Downstream signaling cascade initiated by (GlcNAc)3.

Quantitative Data on (GlcNAc)3-Mediated Responses

The following tables summarize key quantitative data from studies on chitin perception and signaling.

Table 1: Receptor-Ligand Binding Affinities

| Receptor/Protein | Ligand | Dissociation Constant (Kd) | Plant Species | Reference |

| AtCEBiP (LYM2) | Chitin Oligosaccharides | High Affinity (nM range implied) | Arabidopsis thaliana | [7] |

| CHIP13 | Chitooctaose (CO8) | 0.9 µM | Medicago truncatula | [19] |

| CHIP13 | Chitopentaose (CO5) | 1.27 mM | Medicago truncatula | [19] |

| LYR4 | Chitooctaose (CO8) | 1.92 µM | Medicago truncatula | [19] |

| LYR4 | Chitopentaose (CO5) | 96 µM | Medicago truncatula | [19] |

| CERK6 | Chitopentaose (CO5) | 2.8 mM | Lotus japonicus | [19] |

| PP2-A1 | This compound | High: 0.34 µM, Low: 13 µM | Arabidopsis thaliana | [20][21] |

Table 2: Elicitor-Induced Cellular Responses

| Response | Elicitor/Treatment | Plant System | Observation | Reference |

| [Ca²⁺]cyt Increase | Yeast Elicitor (10 µg/mL) | Arabidopsis Guard Cells | Repetitive [Ca²⁺]cyt transients induced | [14] |

| [Ca²⁺]cyt Increase | Cryptogein | Nicotiana plumbaginifolia | Long-sustained [Ca²⁺]cyt increase | [13] |

| [Ca²⁺]cyt Spiking | Nod Factor | Medicago truncatula | Nuclear-localized spiking; amplitude 200-250 nM | [22] |

| Gene Expression | Chitin Nanoparticles (1 mg/mL) | Nicotiana benthamiana | Significant increase in STZ, ATL2, MAPK3 expression | [23] |

| Gene Expression | Chitosan | Arabidopsis thaliana | Upregulation of defense and camalexin biosynthesis genes | [24] |

| Gene Expression | Glutathione (100 mM) | Arabidopsis thaliana | ~5.6 to ~8.6-fold induction of OPR3, JAZ5, JAZ10 | [25] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate study of plant defense signaling. Below are protocols for key assays.

Protocol: Reactive Oxygen Species (ROS) Burst Assay

This protocol is adapted for measuring ROS production in leaf discs using a chemiluminescence-based assay.[11]

Objective: To quantify the rapid production of ROS upon elicitor treatment.

Materials:

-

Plant leaves of interest

-

Elicitor solution (e.g., 1 mg/mL this compound in water)

-

Luminol or L-012 solution

-

Horseradish Peroxidase (HRP)

-

96-well white microplate

-

Microplate luminometer

Workflow:

-

Leaf Disc Preparation: Using a cork borer, cut leaf discs (e.g., 4 mm diameter) from healthy, mature plant leaves. Avoid the mid-vein.

-

Incubation: Float the leaf discs abaxial side up in a petri dish containing sterile water and incubate overnight in the dark to reduce wound-induced ROS.

-

Assay Preparation: Transfer single leaf discs into the wells of a 96-well white plate, each containing 100 µL of water.

-

Assay Cocktail: Prepare an assay cocktail containing Luminol (or L-012) and HRP. A typical final concentration is 100 µM Luminol and 20 µg/mL HRP.

-

Measurement: Add 100 µL of the assay cocktail to each well. Place the plate in a microplate luminometer and measure background luminescence for 5-10 minutes.

-

Elicitation: Add 50 µL of the elicitor solution to the sample wells. Add a water control to other wells.

-

Data Acquisition: Immediately begin measuring chemiluminescence continuously for 30-60 minutes. Data is typically expressed in Relative Light Units (RLU).

Protocol: MAPK Activation Assay via Immunoblotting

This protocol describes the detection of MAPK activation by analyzing its phosphorylation status using phospho-specific antibodies.[26][27][28]

Objective: To determine if a specific MAPK (e.g., MPK3/MPK6) is phosphorylated (activated) in response to (GlcNAc)3.

Materials:

-

Plant seedlings or leaf tissue

-

Elicitor solution and control buffer

-

Liquid nitrogen

-

Protein extraction buffer (e.g., Laemmli buffer or specialized lysis buffer with phosphatase and protease inhibitors)[26][27]

-

SDS-PAGE equipment

-

PVDF membrane and Western blot equipment

-

Primary antibody: anti-phospho-p44/42 MAPK (recognizes the phosphorylated T-E-Y motif)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate (ECL)

Workflow:

-

Treatment: Treat plant seedlings or leaf discs with the elicitor solution or a control buffer for a specific time (e.g., 15 minutes).

-

Harvesting: Immediately flash-freeze the tissue in liquid nitrogen to halt all enzymatic activity.

-

Protein Extraction: Grind the frozen tissue to a fine powder. Add 2x volume of pre-heated SDS-PAGE loading buffer (or a specific lysis buffer).[26] Vortex vigorously and boil for 5-10 minutes.

-

Centrifugation: Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet cell debris.

-

SDS-PAGE: Quantify protein concentration of the supernatant. Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Blotting: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunodetection:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate with the primary anti-phospho-MAPK antibody overnight at 4°C.[28]

-

Wash the membrane thoroughly with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again.

-

-

Visualization: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager. An increase in band intensity at the correct molecular weight for the MAPK indicates activation.

Protocol: Cytosolic Ca²⁺ Measurement

Objective: To monitor changes in cytosolic free calcium concentration in response to elicitors.

Methodology Overview: This is typically achieved using genetically encoded calcium indicators or fluorescent dyes.[29]

-

Aequorin-Based Luminescence: Plants are transformed to express the apoaequorin protein. When reconstituted with its cofactor, coelenterazine, aequorin emits light in a Ca²⁺-dependent manner. The luminescence can be measured to quantify Ca²⁺ levels.[12][29]

-

Fluorescent Indicators (e.g., GCaMP, Fura-2): Genetically encoded indicators like GCaMP fluoresce upon Ca²⁺ binding. Alternatively, cells can be loaded with Ca²⁺-sensitive dyes like Fura-2.[22] Changes in fluorescence intensity, often measured using confocal microscopy or fluorometry, reflect changes in [Ca²⁺]cyt.[22][29]

General Steps:

-

Prepare plant material (e.g., seedlings, protoplasts) expressing the Ca²⁺ indicator.

-

Mount the sample on a microscope or place in a fluorometer.

-

Record a baseline reading of luminescence or fluorescence.

-

Apply the (GlcNAc)3 elicitor.

-

Continuously record the signal to capture the dynamics of the Ca²⁺ signature (peak time, amplitude, duration).[13]

Conclusion

The recognition of this compound and related chitin fragments is a fundamental process in plant innate immunity, initiating a rapid and robust signaling cascade that leads to the activation of effective defenses against fungal pathogens. The core signaling module, involving cell surface LysM receptors, a ROS burst, calcium signaling, and a MAPK cascade, is highly conserved. Understanding the intricate details of this pathway, from receptor-ligand affinities to the kinetics of downstream responses, is paramount. The protocols and data presented in this guide offer a foundational resource for researchers aiming to dissect these mechanisms further and for professionals exploring novel strategies for crop protection and the development of plant defense-inducing agents.

References

- 1. pnas.org [pnas.org]